molecular formula C19H23BO4 B1428570 2-(2-Methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1196395-39-7

2-(2-Methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1428570
M. Wt: 326.2 g/mol
InChI Key: IXFWWUHSQAESGG-UHFFFAOYSA-N
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Description

This usually includes the compound’s systematic name, its formula, and its structure. The structure can be represented in various ways, such as a structural formula, a line-angle formula, or a 3D model.



Synthesis Analysis

This involves studying how the compound can be synthesized from other substances. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves studying the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions required, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Piezoelectric Materials

    • Piezoelectricity is a property of non-centrosymmetric crystalline materials and has been widely used in academic research, industrial manufacturing, and daily applications due to its unique electromechanical transformation capability .
    • Molecular modification strategies, like the one used on (S)-2-methylpiperazin-1-ium perchlorate, can enhance piezoelectricity in more chiral compounds .
    • This could potentially promote their application in biological medicine, flexible devices, and green chemistry .
  • Photocatalysis and Biosensing

    • Polymeric carbon nitride (CN) is a promising two-dimensional (2D) conjugated polymer that has attracted interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from (photo)catalysis, and photoelectrochemistry, to biosensors .
    • The moderate reactivity of CN at the interface, together with the aromatic π-conjugated framework and intralayer hydrogen bonds, provides possibilities to control its molecular structure and properties to meet task-specific applications .
    • Emerging applications of CN are also briefly discussed with a special emphasis on sensing, bioimaging and biotherapy, smart responsive systems and photoelectrochemical devices .
  • Two-Dimensional Materials

    • Two-dimensional (2D) materials have been intensively studied due to the exceptional properties of graphene .
    • These materials have potential applications in various fields, and the compound you mentioned might be used in the development or modification of such materials .
  • Text-to-Image Generation

    • Text-to-image generation models, like Google’s Imagen 3, are capable of generating images with even better detail, richer lighting, and fewer distracting artifacts .
    • These models can generate a wide range of visual styles and capture small details from longer prompts .
    • The compound you mentioned might be used in the development or modification of such models .
  • Quantum Internet

    • Quantum internet is a network that could allow information to be exchanged while encoded in quantum states .
    • This technology could enable any two users to establish almost unbreakable cryptographic keys to protect sensitive information .
    • Full use of entanglement could do much more, such as connecting separate quantum computers into one larger, more powerful machine .
    • The compound you mentioned might be used in the development or modification of such technology .
  • AI on Android

    • AI on Android uses generative AI to help users be more creative and productive .
    • The compound you mentioned might be used in the development or modification of such AI .

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves predicting future research directions based on the current knowledge about the compound. It could include potential applications, modifications to improve its properties, or new reactions to explore.


I hope this general guide is helpful. If you have a specific question about a different compound, feel free to ask!


properties

IUPAC Name

2-(2-methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO4/c1-18(2)19(3,4)24-20(23-18)16-12-11-15(13-17(16)21-5)22-14-9-7-6-8-10-14/h6-13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFWWUHSQAESGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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